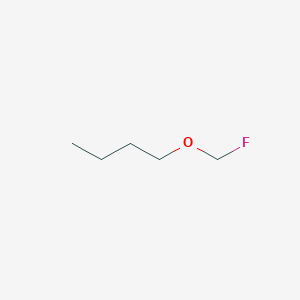
1-(Fluoromethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethoxy)butane is an organic compound with the molecular formula C5H11FO. It is a member of the class of compounds known as fluorinated ethers. This compound is characterized by the presence of a fluoromethoxy group attached to a butane backbone. The unique properties of this compound make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Fluoromethoxy)butane can be achieved through several routes. One common method involves the reaction of butyl alcohol with fluoromethyl ether under specific conditions. The reaction typically requires the presence of a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
1-(Fluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the fluoromethoxy group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields fluorinated alcohols, while reduction with lithium aluminum hydride produces hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethoxy)butane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In biological research, this compound is used as a probe to study enzyme activity and metabolic pathways.
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 1-(Fluoromethoxy)butane involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The fluoromethoxy group can form hydrogen bonds and van der Waals interactions with amino acid residues, affecting the enzyme’s activity .
In chemical reactions, the fluoromethoxy group can participate in various interactions, such as nucleophilic substitution and electrophilic addition. These interactions are influenced by the electron-withdrawing nature of the fluorine atom, which affects the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(Fluoromethoxy)butane can be compared with other similar compounds, such as:
1-Fluorobutane: This compound has a similar structure but lacks the methoxy group.
1-Methoxybutane: This compound has a methoxy group but lacks the fluorine atom.
1-(Chloromethoxy)butane: This compound has a chloromethoxy group instead of a fluoromethoxy group.
The uniqueness of this compound lies in its combination of the fluorine and methoxy groups, which impart distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
592-83-6 |
|---|---|
Molekularformel |
C5H11FO |
Molekulargewicht |
106.14 g/mol |
IUPAC-Name |
1-(fluoromethoxy)butane |
InChI |
InChI=1S/C5H11FO/c1-2-3-4-7-5-6/h2-5H2,1H3 |
InChI-Schlüssel |
BRPRTPSUFGKAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
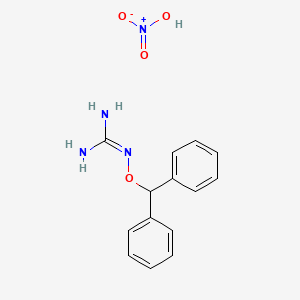
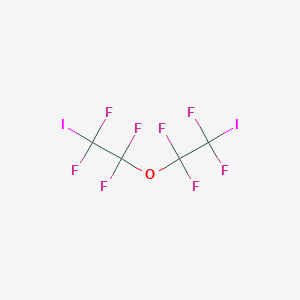
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)

![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
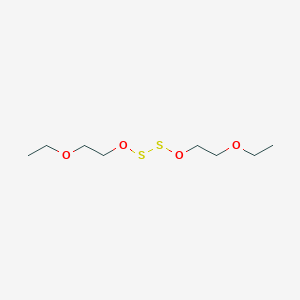

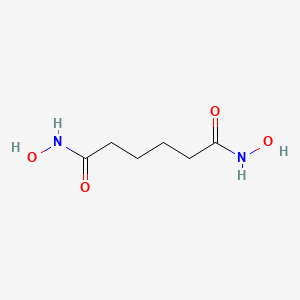
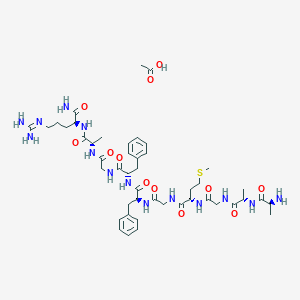
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
